
5-chloro-1-(2-thienyl)pentan-1-one
Vue d'ensemble
Description
5-chloro-1-(2-thienyl)pentan-1-one, also known as Clonazolam, is a chemical compound that belongs to the class of benzodiazepines. Clonazolam is a potent sedative and anxiolytic drug that is used for research purposes. It is a derivative of the FDA-approved drug clonazepam, which is used for the treatment of epilepsy and anxiety disorders. Clonazolam is not approved for human consumption and is only available for scientific research purposes.
Mécanisme D'action
5-chloro-1-(2-thienyl)pentan-1-one acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA, which leads to a decrease in the activity of neurons and a reduction in anxiety and stress. 5-chloro-1-(2-thienyl)pentan-1-one also has sedative effects, which make it useful for the treatment of sleep disorders.
Biochemical and Physiological Effects
5-chloro-1-(2-thienyl)pentan-1-one has several biochemical and physiological effects on the body. It causes muscle relaxation, sedation, and a decrease in anxiety and stress. It also has anticonvulsant properties, which make it useful for the treatment of epilepsy. 5-chloro-1-(2-thienyl)pentan-1-one can cause drowsiness, dizziness, and impaired coordination, which can be dangerous if used improperly.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-1-(2-thienyl)pentan-1-one has several advantages for laboratory experiments. It is a potent benzodiazepine that can be used in very small quantities, which makes it cost-effective and efficient for research purposes. It also has a long half-life, which allows for the study of its effects over an extended period of time. However, 5-chloro-1-(2-thienyl)pentan-1-one is not approved for human consumption and can be dangerous if not handled properly. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the study of 5-chloro-1-(2-thienyl)pentan-1-one. One area of research is the development of new benzodiazepines with improved therapeutic properties. Another area of research is the study of the interactions between benzodiazepines and other drugs, such as opioids and alcohol. Additionally, the potential use of benzodiazepines in the treatment of psychiatric disorders, such as depression and post-traumatic stress disorder, is an area of ongoing research.
Applications De Recherche Scientifique
5-chloro-1-(2-thienyl)pentan-1-one is primarily used for scientific research purposes, particularly in the field of neuroscience. It is used to study the effects of benzodiazepines on the central nervous system and to explore the potential therapeutic applications of these compounds. 5-chloro-1-(2-thienyl)pentan-1-one is also used to study the mechanisms of action of benzodiazepines and their interactions with other drugs.
Propriétés
IUPAC Name |
5-chloro-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-6-2-1-4-8(11)9-5-3-7-12-9/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWQQQVERMVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406733 | |
| Record name | 5-Chloro-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90416-36-7 | |
| Record name | 5-Chloro-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

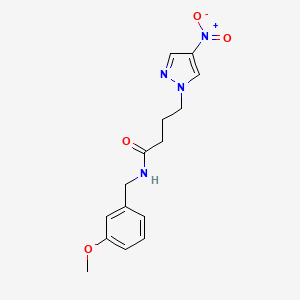
![methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate](/img/structure/B4326521.png)
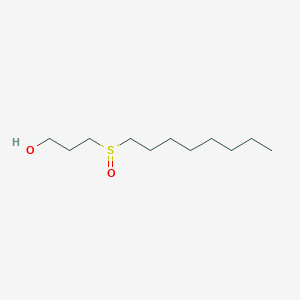
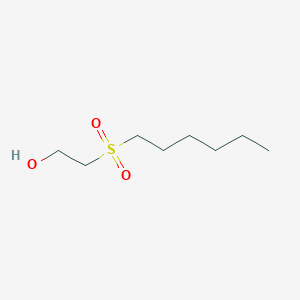
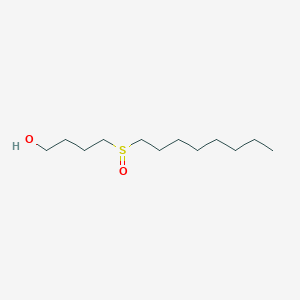
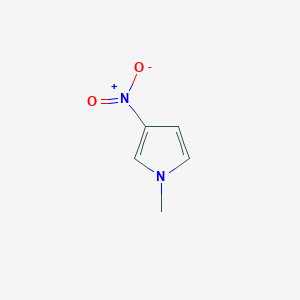
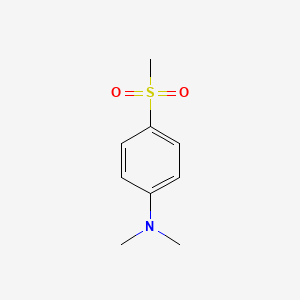
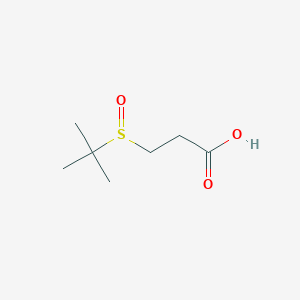
![1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326579.png)
![1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)
![methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate](/img/structure/B4326611.png)
![1-[(2-chloroethyl)sulfinyl]decane](/img/structure/B4326623.png)

![[3-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol](/img/structure/B4326635.png)